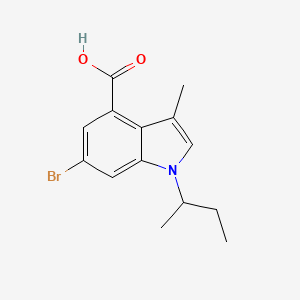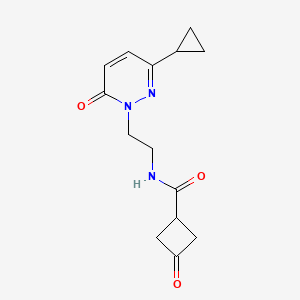
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide, also known as CP-31398, is a small molecule compound that has been extensively researched for its potential therapeutic properties. It was first synthesized in the late 1990s and has since been the focus of numerous studies investigating its mechanism of action and potential applications in various fields of scientific research.
Mécanisme D'action
The exact mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide is not fully understood, but it is believed to work by stabilizing the tumor suppressor protein p53. This protein is often mutated or inactivated in cancer cells, leading to uncontrolled cell growth and proliferation. By stabilizing p53, this compound can activate the cell's natural apoptotic pathways and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and neuroprotective effects. Studies have also suggested that this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide is its high potency and specificity. It has been shown to be effective at low concentrations and has minimal off-target effects. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before clinical trials can be initiated.
Orientations Futures
There are several potential future directions for research on N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide. One area of interest is the development of novel formulations and delivery methods to improve its solubility and pharmacokinetics. Another direction is the investigation of its potential applications in other diseases beyond cancer and neurodegenerative disorders, such as cardiovascular disease and diabetes. Finally, further studies are needed to fully understand its mechanism of action and identify potential biomarkers for patient selection in clinical trials.
Méthodes De Synthèse
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide involves several steps and requires specialized equipment and expertise. The process typically begins with the preparation of 3-cyclopropyl-6-oxo-1,4-dihydropyridazine-1-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 3-oxocyclobutanecarboxamide in the presence of a base to yield this compound. The final product is purified using various chromatographic techniques and characterized using spectroscopic methods.
Applications De Recherche Scientifique
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research involves its potential as a cancer therapeutic agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potentially valuable adjuvant therapy.
Propriétés
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-oxocyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-11-7-10(8-11)14(20)15-5-6-17-13(19)4-3-12(16-17)9-1-2-9/h3-4,9-10H,1-2,5-8H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOYXFFQDHDMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


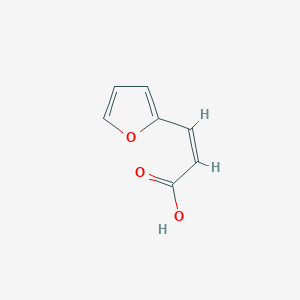
![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2514060.png)
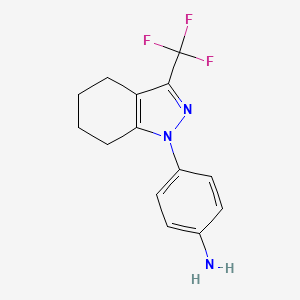
![1-[4-(2,2-Diethoxyethyl)phenyl]ethanone](/img/structure/B2514063.png)
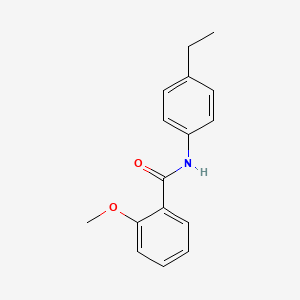
![1-(2,4-Dichlorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2514070.png)

![1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2514072.png)
![N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2514075.png)
![2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B2514077.png)
![N-(3,4-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2514078.png)

